5-Bromo-2-fluoro-N,N,3-trimethylbenzamide
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Overview
Description
5-Bromo-2-fluoro-N,N,3-trimethylbenzamide is a chemical compound with the molecular formula C10H11BrFNO It is characterized by the presence of bromine, fluorine, and trimethyl groups attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-fluoro-N,N,3-trimethylbenzamide typically involves the bromination and fluorination of a benzamide precursor. One common method includes the reaction of 3-trimethylbenzamide with bromine and fluorine sources under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a catalyst like iron(III) bromide to facilitate the halogenation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-fluoro-N,N,3-trimethylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
The major products formed from these reactions include various substituted benzamides, fluorinated aromatic compounds, and brominated derivatives. These products are often used as intermediates in the synthesis of more complex molecules .
Scientific Research Applications
5-Bromo-2-fluoro-N,N,3-trimethylbenzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-2-fluoro-N,N,3-trimethylbenzamide involves its interaction with specific molecular targets. The bromine and fluorine atoms enhance its reactivity and binding affinity to certain enzymes and receptors. The compound can modulate biochemical pathways by inhibiting or activating specific proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-fluoro-N-methylbenzamide
- 5-Bromo-2-fluoro-N-(3-methoxyphenyl)benzamide
- 5-Bromo-2-fluoro-1,3-dimethylbenzene
Uniqueness
5-Bromo-2-fluoro-N,N,3-trimethylbenzamide is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties. The trimethyl groups further enhance its stability and reactivity, making it a valuable compound for various synthetic and research applications .
Properties
Molecular Formula |
C10H11BrFNO |
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Molecular Weight |
260.10 g/mol |
IUPAC Name |
5-bromo-2-fluoro-N,N,3-trimethylbenzamide |
InChI |
InChI=1S/C10H11BrFNO/c1-6-4-7(11)5-8(9(6)12)10(14)13(2)3/h4-5H,1-3H3 |
InChI Key |
AKJQCMJESZSMNY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1F)C(=O)N(C)C)Br |
Origin of Product |
United States |
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